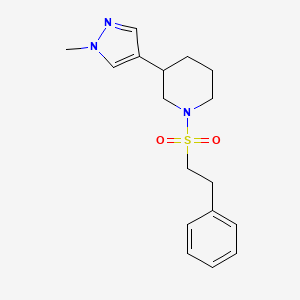
3-(1-methyl-1H-pyrazol-4-yl)-1-(phenethylsulfonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-methyl-1H-pyrazol-4-yl)-1-(phenethylsulfonyl)piperidine (MPP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPP is a piperidine-based compound that has a pyrazole ring attached to it. This compound has shown promising results in various studies, making it an attractive candidate for further research.
Mécanisme D'action
3-(1-methyl-1H-pyrazol-4-yl)-1-(phenethylsulfonyl)piperidine exerts its pharmacological effects by inhibiting the reuptake of dopamine by the DAT. This leads to an increase in the extracellular concentration of dopamine, resulting in increased dopaminergic neurotransmission. The increased dopaminergic neurotransmission is responsible for the pharmacological effects of 3-(1-methyl-1H-pyrazol-4-yl)-1-(phenethylsulfonyl)piperidine.
Biochemical and Physiological Effects
3-(1-methyl-1H-pyrazol-4-yl)-1-(phenethylsulfonyl)piperidine has been shown to have several biochemical and physiological effects. In vitro studies have shown that 3-(1-methyl-1H-pyrazol-4-yl)-1-(phenethylsulfonyl)piperidine inhibits the uptake of dopamine in a dose-dependent manner. In vivo studies have shown that 3-(1-methyl-1H-pyrazol-4-yl)-1-(phenethylsulfonyl)piperidine increases dopamine release in the striatum and prefrontal cortex. 3-(1-methyl-1H-pyrazol-4-yl)-1-(phenethylsulfonyl)piperidine has also been shown to increase locomotor activity in mice, indicating its potential as a psychostimulant.
Avantages Et Limitations Des Expériences En Laboratoire
3-(1-methyl-1H-pyrazol-4-yl)-1-(phenethylsulfonyl)piperidine has several advantages and limitations for lab experiments. One of the advantages of 3-(1-methyl-1H-pyrazol-4-yl)-1-(phenethylsulfonyl)piperidine is its high potency and selectivity for the DAT. This makes it an attractive candidate for studying the effects of dopamine on behavior and physiology. However, the high potency of 3-(1-methyl-1H-pyrazol-4-yl)-1-(phenethylsulfonyl)piperidine also makes it difficult to use in in vivo studies, as it can cause neurotoxicity at high doses.
Orientations Futures
There are several future directions for the study of 3-(1-methyl-1H-pyrazol-4-yl)-1-(phenethylsulfonyl)piperidine. One potential direction is the development of 3-(1-methyl-1H-pyrazol-4-yl)-1-(phenethylsulfonyl)piperidine derivatives with improved pharmacological properties. Another potential direction is the study of the effects of 3-(1-methyl-1H-pyrazol-4-yl)-1-(phenethylsulfonyl)piperidine on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, the potential use of 3-(1-methyl-1H-pyrazol-4-yl)-1-(phenethylsulfonyl)piperidine as a therapeutic agent for neurological disorders should be further investigated.
Méthodes De Synthèse
The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)-1-(phenethylsulfonyl)piperidine involves the reaction of 1-(phenethylsulfonyl)piperidine with 1-methyl-1H-pyrazole-4-carbaldehyde in the presence of a catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of 3-(1-methyl-1H-pyrazol-4-yl)-1-(phenethylsulfonyl)piperidine. The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)-1-(phenethylsulfonyl)piperidine has been optimized to yield high purity and high yield.
Applications De Recherche Scientifique
3-(1-methyl-1H-pyrazol-4-yl)-1-(phenethylsulfonyl)piperidine has been extensively studied for its potential applications in various fields. One of the most significant applications of 3-(1-methyl-1H-pyrazol-4-yl)-1-(phenethylsulfonyl)piperidine is in the field of neuroscience. 3-(1-methyl-1H-pyrazol-4-yl)-1-(phenethylsulfonyl)piperidine has been shown to have a potent inhibitory effect on the dopamine transporter (DAT), making it an attractive candidate for the treatment of various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Propriétés
IUPAC Name |
3-(1-methylpyrazol-4-yl)-1-(2-phenylethylsulfonyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-19-13-17(12-18-19)16-8-5-10-20(14-16)23(21,22)11-9-15-6-3-2-4-7-15/h2-4,6-7,12-13,16H,5,8-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQMIHDJYUNTCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)S(=O)(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-N-[1-[6-(2-methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylpyrimidin-2-amine](/img/structure/B2907481.png)
![N-[4-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylphenyl]-4-(trifluoromethyl)benzenecarboxamide](/img/structure/B2907482.png)
![3-fluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B2907483.png)
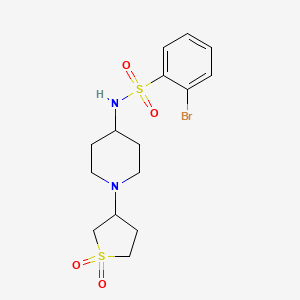
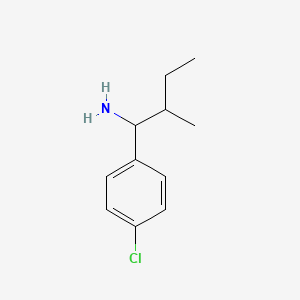
![Methyl 3-({2-cyano-3-[(ethoxycarbonyl)amino]-3-oxo-1-propenyl}amino)-2-thiophenecarboxylate](/img/structure/B2907486.png)

![Methyl 2-[[1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2907488.png)
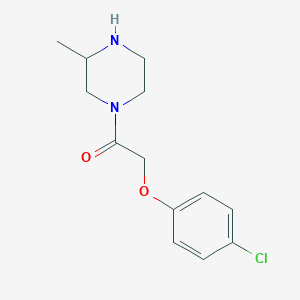
![1-(4-fluorophenyl)-7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2907494.png)
![Ethyl 6-methyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2907495.png)
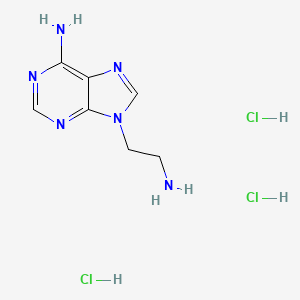
![(3E)-3-[(dimethylamino)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B2907500.png)
![2-Chloro-N-[(1-thiophen-2-ylcyclopentyl)methyl]acetamide](/img/structure/B2907502.png)